molecular formula C11H16N2O2S B146173 s-Boc-2-mercapto-4,6-dimethylpyrimidine CAS No. 41840-28-2

s-Boc-2-mercapto-4,6-dimethylpyrimidine

Cat. No. B146173
CAS RN: 41840-28-2
M. Wt: 240.32 g/mol
InChI Key: POTDIELOEHTPJN-UHFFFAOYSA-N
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Description

s-Boc-2-mercapto-4,6-dimethylpyrimidine is a sulfur-containing heterocyclic compound that is a derivative of pyrimidine. Pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3, and in this derivative, the mercapto (thiol) group is at position 2, while the 4 and 6 positions are substituted with methyl groups. The s-Boc group refers to the tert-butyloxycarbonyl protective group, which is commonly used in peptide synthesis to protect amino groups.

Synthesis Analysis

The synthesis of related biarylpyrimidines has been reported, where a Suzuki biaryl cross-coupling of dihalopyrimidines is employed . Although not directly s-Boc-2-mercapto-4,6-dimethylpyrimidine, this method could potentially be adapted for its synthesis by incorporating the appropriate protective groups and substituents.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, as seen in the study of 4,6-dimethyl-2-mercaptopyrimidine and its reaction with dimetallic compounds, leading to compounds with spirocyclic forms . The core structure of these compounds includes a μ4-S)Fe4 unit, indicating the potential for complex coordination chemistry in pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile was used as a building block for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation reactions . This suggests that s-Boc-2-mercapto-4,6-dimethylpyrimidine could also participate in similar alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-mercapto-4,6-dimethyl-pyrimidine and its Fe(III) complex were characterized using various analytical techniques, including UV, IR spectroscopy, and DSC Thermal analysis . These techniques could be applied to s-Boc-2-mercapto-4,6-dimethylpyrimidine to determine its properties and reactivity.

Relevant Case Studies

Case studies involving the use of mercapto-pyrimidine derivatives in the synthesis of larger molecules, such as peptides, are reported. For example, a derivative of 2-amino-6-mercaptohexanoic acid was used in the synthesis of a large cyclic disulfide peptide . This demonstrates the utility of mercapto-pyrimidine derivatives in complex synthetic applications, which could be relevant for s-Boc-2-mercapto-4,6-dimethylpyrimidine in peptide synthesis.

Scientific Research Applications

Corrosion Inhibition

s-Boc-2-mercapto-4,6-dimethylpyrimidine has shown potential as a corrosion inhibitor. Reznik et al. (2008) studied the inhibition activity of mercaptopyrimidines, including 2-mercapto-4,6-dimethylpyrimidine, on carbon dioxide corrosion of iron. They discovered high activity at very low concentrations, suggesting that the compounds not only block the metal surface but also alter the reaction mechanism, affecting both cathode and anode reactions. This makes s-Boc-2-mercapto-4,6-dimethylpyrimidine a promising candidate for corrosion prevention in relevant industrial applications (Reznik et al., 2008).

Chemical Synthesis and Ligand Development

s-Boc-2-mercapto-4,6-dimethylpyrimidine plays a role in chemical synthesis and ligand development. Crich and Banerjee (2007) utilized a derivative of this compound for native chemical ligation, indicating its utility in peptide and protein chemistry. The synthesized compound showed potential for the ligation of amino acids, showcasing its applicability in synthesizing complex biomolecules (Crich & Banerjee, 2007). Nishimura et al. (2016) also highlighted the importance of s-Boc-2-mercapto-4,6-dimethylpyrimidine in the convergent synthesis of dihydropyrimidines, demonstrating its role in creating novel chemical structures (Nishimura et al., 2016).

Spectroscopic and Electrochemical Studies

s-Boc-2-mercapto-4,6-dimethylpyrimidine has been used in the study of complex chemical compounds. Battistuzzi et al. (2001) conducted spectroscopic and electrochemical studies on a rhenium(V) complex involving 4,6-dimethylpyrimidine-2(1H)-thione, a related compound. This research provides insights into the structural and electronic properties of such complexes, potentially guiding the design of new materials or catalysts (Battistuzzi et al., 2001).

Nucleic Acid Interaction and Molecular Biology

In the field of molecular biology, s-Boc-2-mercapto-4,6-dimethylpyrimidine-related compounds have been identified as selective ligands for nucleic acid structures. Wheelhouse et al. (2006) explored biarylpyrimidines, demonstrating their selectivity for higher-order nucleic acid structures and indicating potential applications in molecular recognition and drug design (Wheelhouse et al., 2006).

Safety And Hazards

S-Boc-2-mercapto-4,6-dimethylpyrimidine is classified as a non-combustible solid . It has a flash point of 110 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

tert-butyl (4,6-dimethylpyrimidin-2-yl)sulfanylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-7-6-8(2)13-9(12-7)16-10(14)15-11(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTDIELOEHTPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194644
Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Boc-2-mercapto-4,6-dimethylpyrimidine

CAS RN

41840-28-2
Record name O-(1,1-Dimethylethyl) S-(4,6-dimethyl-2-pyrimidinyl) carbonothioate
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Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Record name tert-butyl S-(4,6-dimethylpyrimidin-2-yl) thiocarbonate
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Record name 2-(tert-Butoxycarbonylthio)-4,6-dimethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AC Spivey, A Maddaford - Annual Reports Section" B"(Organic …, 1999 - pubs.rsc.org
The development of mild new methods for the cleavage of allyl ethers continues to attract attention. An interesting example is a new two-step procedure whereby sodium dithionate (Na …
Number of citations: 6 pubs.rsc.org
C Commandeur, M Commandeur, K Bathany… - Tetrahedron, 2011 - Elsevier
This report describes a detailed study of the oxidation-Meisenheimer rearrangement of N-methyl-3-hydroxy-7-chloropyrroloindoline ethyl ester and the corresponding O-Boc and N-Boc …
Number of citations: 11 www.sciencedirect.com
S Kaneyoshi, N Eguchi, K Fujimoto, S Fujii… - Journal of Inorganic …, 2022 - Elsevier
Novel cyclic naphthalene diimides, 8 and 12, containing ferrocene in the cyclic linker were synthesized as G-quartet (G4) specific electrochemical ligands via the reaction of 1,1′-…
Number of citations: 1 www.sciencedirect.com
RJ Sussman - 2015 - search.proquest.com
Part one of this thesis describes the production of C4-modified tetracycline derivatives. Our synthetic strategy originally targeted SF2575, a C4-oxygenated tetracycline analog with …
Number of citations: 1 search.proquest.com
A Thiengchanya, C Eung, N Tanikkul… - … from Plants: Ciba …, 2007 - Wiley Online Library
Among the biologically active compounds isolated from medicinal plants are polyamine derivatives that show antihypertensive or antitumour activity. We have used previously available …
Number of citations: 4 onlinelibrary.wiley.com
竹内龍佑 - (No Title), 2021 - kyutech.repo.nii.ac.jp
生物の遺伝情報の担い手である DNA や RNA は分子生物学の基本概念であるセントラルドグマの構成要素であり, 生物の遺伝情報の発現に不可欠な生体物質である. これら DNA や RNA は塩基…
Number of citations: 5 kyutech.repo.nii.ac.jp

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